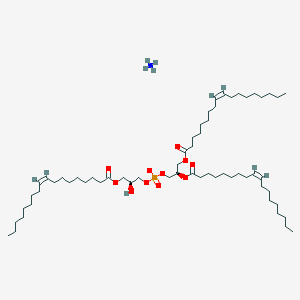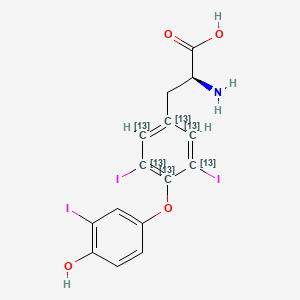
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate is a complex organic compound with a pyrrole ring structure This compound is notable for its unique arrangement of functional groups, which include carboxyl, ethoxycarbonyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring. This is followed by esterification and carboxylation reactions to introduce the ethoxycarbonyl and carboxyl groups, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Industrial methods also focus on cost-effective and environmentally friendly processes, such as the use of green solvents and recyclable catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-carboxy-2-(methoxycarbonyl)-5-methyl-3-pyrroleacetate
- Ethyl 4-carboxy-2-(propoxycarbonyl)-5-methyl-3-pyrroleacetate
- Ethyl 4-carboxy-2-(butoxycarbonyl)-5-methyl-3-pyrroleacetate
Uniqueness
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C13H17NO6 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
5-ethoxycarbonyl-4-(2-ethoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO6/c1-4-19-9(15)6-8-10(12(16)17)7(3)14-11(8)13(18)20-5-2/h14H,4-6H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
JGZGUPTWAYEWTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(NC(=C1C(=O)O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)




![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)




